molecular formula C21H22N2O2 B11349910 2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

Cat. No.: B11349910
M. Wt: 334.4 g/mol
InChI Key: MEGHVUYAZMGPKW-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a methylquinolinyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves the alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents . This method is efficient and practical, allowing for the construction of the desired compound under metal- and oxidant-free conditions. The reaction is promoted by a base, leading to the formation of the product in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide can be compared with other similar compounds, such as:

    Quinoxalinones: These compounds share a similar quinoxaline core and are known for their diverse biological activities.

    Phenoxyquinolines: These compounds contain both phenoxy and quinoline groups and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other related compounds.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

InChI

InChI=1S/C21H22N2O2/c1-4-16-9-12-18(13-10-16)25-15(3)21(24)23-19-7-5-6-17-11-8-14(2)22-20(17)19/h5-13,15H,4H2,1-3H3,(H,23,24)

InChI Key

MEGHVUYAZMGPKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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